molecular formula C11H5Cl2N3O B2416237 3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile CAS No. 303146-95-4

3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile

Cat. No.: B2416237
CAS No.: 303146-95-4
M. Wt: 266.08
InChI Key: XWJLZVHYIITGHS-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H5Cl2N3O It is characterized by the presence of a pyrazine ring substituted with a 2,4-dichlorophenoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 2,4-dichlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenoxy)pyrazine-2-carboxamide
  • 3-(2,4-Dichlorophenoxy)pyrazine-2-thiol
  • 3-(2,4-Dichlorophenoxy)pyrazine-2-sulfonamide

Uniqueness

3-(2,4-Dichlorophenoxy)pyrazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O/c12-7-1-2-10(8(13)5-7)17-11-9(6-14)15-3-4-16-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJLZVHYIITGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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